molecular formula C28H22ClNO4 B272098 5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B272098
M. Wt: 471.9 g/mol
InChI Key: HUZCNPVVUDCKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial growth. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and has also been found to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and nitric oxide (NO). The compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, and has been found to exhibit anti-microbial activity against various pathogens.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one in lab experiments include its high purity, high yield, and well-established synthesis method. The compound has also been extensively studied for its potential applications in scientific research, making it a valuable tool for researchers. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one. One potential direction is the further optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential use as a fluorescent probe for cancer diagnosis and treatment. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects, as well as its potential applications in other areas of scientific research, such as anti-viral and anti-bacterial therapies.

Synthesis Methods

The synthesis of 5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one involves the condensation reaction of 5-chloro-3-hydroxyindole-2-carboxylic acid with 4-methoxyphenylacetic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The resulting intermediate is then reacted with 1-naphthylmethylamine and subsequently cyclized to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use as a fluorescent probe for imaging of cancer cells. The compound has been found to selectively bind to cancer cells and emit fluorescence upon excitation with light, making it a potential tool for cancer diagnosis and treatment.

properties

Product Name

5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C28H22ClNO4

Molecular Weight

471.9 g/mol

IUPAC Name

5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(naphthalen-1-ylmethyl)indol-2-one

InChI

InChI=1S/C28H22ClNO4/c1-34-22-12-9-19(10-13-22)26(31)16-28(33)24-15-21(29)11-14-25(24)30(27(28)32)17-20-7-4-6-18-5-2-3-8-23(18)20/h2-15,33H,16-17H2,1H3

InChI Key

HUZCNPVVUDCKTR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CC5=CC=CC=C54)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CC5=CC=CC=C54)O

Origin of Product

United States

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